![molecular formula C13H18ClNO3 B3025810 1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride CAS No. 2119948-16-0](/img/structure/B3025810.png)
1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride
Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride is a chiral amine compound with a molecular weight of 257.71 g/mol. It is a white solid that is soluble in water and ethanol. It is often used as a chiral building block in the synthesis of drug metabolites and other compounds. In addition, it can be used to study the pharmacokinetics of drugs and to study the biochemical and physiological effects of drugs.
Scientific Research Applications
Chemical Synthesis and Derivatives
- Synthesis of Heterocyclic Compounds: The compound has been used in the synthesis of various heterocyclics. For instance, its reactions with different reagents have resulted in the formation of compounds like 1,4-dihydropyrimidine-2-thiols and 2-amino-1,3-thiazines, highlighting its versatility in chemical synthesis (Singh & Singh, 1973).
Structural Analysis and Crystallography
- Crystal Structure Elucidation: It's also used in structural and crystallography studies. For example, its derivative, 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole, was synthesized and analyzed via X-ray diffraction, helping in understanding molecular structures and interactions (Naveen et al., 2018).
Medicinal Chemistry and Drug Development
- Potential Anti-malarial Agents: Some derivatives of this compound have shown anti-malarial activity. The study of these derivatives, such as 4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine, provides insights into the development of new therapeutic agents (Cunico et al., 2009).
Polymer Science and Materials Chemistry
- Synthesis of Polymers and Organic Compounds: The compound is involved in the synthesis of polymers and various organic materials. For example, its derivatives have been used in the creation of polyheterocyclic compounds, demonstrating its role in advanced materials chemistry (Zhang et al., 2017).
Photophysical Properties and Spectroscopy
- Study of Photophysical Behavior: Derivatives of this compound have been studied for their photophysical behavior, particularly in understanding the phenomenon of excited-state intramolecular proton transfer (ESIPT). Such studies contribute to the development of fluorescent materials (Phatangare et al., 2013).
Mechanism of Action
Target of Action
The primary targets of this compound are ATP-binding cassette transporters . These transporters play a crucial role in cellular processes by transporting various molecules across extracellular and intracellular membranes .
Mode of Action
This compound acts as a modulator of ATP-binding cassette transporters . By interacting with these targets, it can influence the transport of molecules, leading to changes in cellular processes .
Biochemical Pathways
Given its interaction with atp-binding cassette transporters, it may influence pathways related tomolecule transport and cellular homeostasis .
Result of Action
As a modulator of atp-binding cassette transporters, it could potentially influence the transport of various molecules, affecting cellular processes and potentially leading to therapeutic effects .
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(1,1,2,2,2-pentadeuterioethylamino)butan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-3-10(14-4-2)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10,14H,3-4,8H2,1-2H3;1H/i2D3,4D2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTAJXOEHCOKDE-CIIWIYAOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC(CC)C(=O)C1=CC2=C(C=C1)OCO2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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